2,2'-Methylenebis(6-tert-butylphenol)
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
133-63-1 |
|---|---|
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)16-11-7-9-14(18(16)22)13-15-10-8-12-17(19(15)23)21(4,5)6/h7-12,22-23H,13H2,1-6H3 |
InChI Key |
PHAZIZJZLYBIIT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC(=C1O)CC2=C(C(=CC=C2)C(C)(C)C)O |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)CC2=C(C(=CC=C2)C(C)(C)C)O |
Other CAS No. |
133-63-1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 2,2 Methylenebis 6 Tert Butylphenol and Its Analogs
Classical Condensation Pathways for Bisphenols
Traditional synthesis of bisphenols, including 2,2'-Methylenebis(6-tert-butylphenol), relies on the electrophilic substitution of phenols with formaldehyde (B43269) or its derivatives, a reaction that can be catalyzed by either acids or bases.
Acid-Catalyzed Condensation of Substituted Phenols with Formaldehyde Derivatives
The acid-catalyzed condensation represents a foundational method for synthesizing methylene-bridged bisphenols. This process typically involves the reaction of a substituted phenol (B47542) with formaldehyde in the presence of a strong acid catalyst. The reaction mechanism proceeds via the protonation of formaldehyde, generating a highly reactive electrophile that then attacks the electron-rich aromatic ring of the phenol, preferentially at the ortho position to the hydroxyl group.
Commonly used acid catalysts include sulfuric acid and perchloric acid. google.com The reaction is often carried out in an organic solvent, such as heptane (B126788) or chlorobenzene, particularly when using aqueous formaldehyde solutions, to create a water-emulsion environment. google.com Reaction temperatures for these batch processes can range from 30°C to 140°C. google.com However, these methods, especially those using aqueous formaldehyde, have disadvantages, including the formation of significant amounts of wastewater contaminated with organic solvents and other byproducts. google.com
An alternative to aqueous formaldehyde is the use of formaldehyde derivatives like paraformaldehyde or acetals (e.g., methylal). google.com For instance, the reaction of 4-methyl-2-tert-butylphenol with methylal in the presence of perchloric acid at 30°-40° C can yield 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452) with a yield of 85%. google.com
| Reactants | Catalyst | Temperature | Yield | Reference |
| 4-methyl-2-tert-butylphenol, Methylal | Perchloric Acid | 30-40°C | 85% | google.com |
| 4-methyl-2-tert-butylphenol, Diethylformal | Sulfuric Acid | 85-95°C | - | google.com |
| 4-methyl-2-cyclohexylphenol, Methylal | Sulfuric Acid | 85-95°C | 90% | google.com |
Base-Catalyzed Condensation Techniques for Bisphenolic Synthesis
Base-catalyzed condensation provides an alternative route for bisphenol synthesis. While less common for the specific 2,2'- isomer, the synthesis of related compounds such as 4,4'-methylenebis(2,6-di-tert-butylphenol) (B1664149) is effectively carried out using this method. kyoto-u.ac.jp In this pathway, a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is used as the catalyst. kyoto-u.ac.jp
The reaction is typically performed by condensing 2,6-dialkylphenols with a 37% aqueous formaldehyde solution in a solvent like isopropanol (B130326) at elevated temperatures, for example, 60°C. kyoto-u.ac.jp The base facilitates the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion. This increases the nucleophilicity of the aromatic ring, promoting its attack on the formaldehyde carbon. This method is particularly effective for producing 4,4'-isomers from 2,6-disubstituted phenols. kyoto-u.ac.jp
Advanced Synthetic Strategies for High Purity and Yield
To overcome the limitations of classical methods, such as low yields, byproduct formation, and environmental concerns, advanced synthetic strategies have been developed. These focus on continuous processes, novel catalytic systems, and greener reaction conditions.
Continuous Process Development Utilizing Acetal (B89532) Reagents
A significant advancement in the synthesis of 2,2'-Methylenebis(6-tert-butylphenol) analogs is the development of continuous processes utilizing acetals, such as methylal, as the formaldehyde source. google.com This approach offers high yields (up to 99%), exceptional product purity, and eliminates the formation of wastewater, making it technologically simple and environmentally friendly. google.com
In a typical continuous process, a solution of the substituted phenol in methylal is passed through one or more tubular reactors packed with a solid acid catalyst, such as a cation-exchange resin. google.com The reaction is carried out at controlled temperatures, for example, 50°-60°C in a first reactor and 70°-80°C in a second reactor. google.com After the reaction, the unreacted methylal is distilled off and recycled, and the final product is obtained with high purity. google.com This method avoids the need for surfactants and complex workup procedures associated with emulsion condensation. google.com
| Process Type | Reactants | Catalyst | Temperature | Yield | Reference |
| Continuous | 4-methyl-2-tert-butylphenol, Methylal | Cation-exchange resin | 50-80°C | 99% | google.com |
Heterogeneous Catalysis in the Synthesis of 2,2'-Methylenebis(6-tert-butylphenol) Analogs
The use of heterogeneous catalysts represents a key improvement in the synthesis of bisphenols. Solid acid catalysts, such as sulphated copolymers of styrene (B11656) with divinylbenzene (B73037) (cation-exchange resins), are particularly effective. google.com These catalysts offer several advantages over traditional homogeneous acid catalysts like sulfuric acid.
Key benefits include:
Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration, simplifying product purification. google.com
Reduced Corrosion: Solid acid catalysts are generally less corrosive to reaction vessels than strong mineral acids.
High Yield and Purity: Using a cation-exchange resin with 4-methyl-2-tert-butylphenol and methylal at 135°-140°C can result in a 99% yield of the desired product. google.com
The reaction can be performed in a batch process by stirring the reactants with the resin at temperatures ranging from 30°C to 140°C. google.com
| Catalyst Type | Reactants | Temperature | Yield | Reference |
| Cation-exchange resin (batch) | 4-methyl-2-tert-butylphenol, Methylal | 30-70°C | 98% | google.com |
| Cation-exchange resin (batch) | 4-methyl-2-tert-butylphenol, Methylal | 135-140°C | 99% | google.com |
| Cation-exchange resin (batch) | 4-ethyl-2-tert-butylphenol, Methylal | 80-85°C | - | google.com |
Environmentally Conscious Synthetic Routes Employing Aqueous Formaldehyde Solutions
While traditional methods using aqueous formaldehyde are known to produce contaminated wastewater, efforts have been made to improve their environmental footprint. google.com One approach involves the water-emulsion condensation of 2,4-dialkylphenols with a 36% aqueous solution of formaldehyde in the presence of an organic solvent, a surfactant, and an acid catalyst. google.com Although this method is established, the main drawback remains the large volume of wastewater generated, which is contaminated with surfactants and solvents. google.com
The development of synthetic routes using acetals instead of aqueous formaldehyde is a major step toward a more environmentally conscious process. google.com The acetal-based method is technologically simple and is accomplished without the formation of wastewater, as the unreacted acetal can be distilled and recycled. google.com This eliminates the costly and environmentally challenging step of treating contaminated water, positioning the acetal route as a superior green alternative. google.com
Derivatization and Functionalization Strategies of 2,2'-Methylenebis(6-tert-butylphenol) Moieties
The unique structural framework of 2,2'-Methylenebis(6-tert-butylphenol) and its analogs, characterized by two phenolic rings linked by a methylene (B1212753) bridge, provides a versatile platform for further chemical modification. These derivatization strategies unlock a wide range of applications, particularly in the fields of coordination chemistry and polymer science. The bulky tert-butyl groups confer specific solubility and stability properties, while the two hydroxyl groups offer reactive sites for the construction of more complex molecular architectures.
Synthesis of Novel Coordination Complexes with Carbon-Bridged Biphenolate Ligands
The deprotonated form of 2,2'-Methylenebis(6-tert-butylphenol) and its analogs function as carbon-bridged biphenolate ligands, which are effective chelating agents for a variety of metal ions. These ligands can coordinate to metal centers, forming stable complexes with diverse nuclearities and geometries. The methylene bridge imposes a specific spatial arrangement on the two phenolate (B1203915) oxygen donors, influencing the coordination environment around the metal center.
Research has shown that the coordination behavior of these ligands is highly versatile. For instance, the reaction of 4,4′-methylenebis(2,6-di-tert-butylphenol) (H₂-4DBP) with a range of metal alkoxides and alkyls demonstrates its capacity to act as a bridging ligand. tandfonline.com Dinuclear complexes are commonly formed where the biphenolate ligand spans two metal centers. tandfonline.com
The synthesis of these complexes often involves a one-pot reaction between the biphenolate ligand and a suitable metal precursor, such as metal chlorides or metal alkoxides, in an appropriate solvent like tetrahydrofuran (B95107) (THF). tandfonline.comresearchgate.net For example, rare earth metal complexes have been synthesized by reacting the corresponding metal trichlorides with the sodium salt of the biphenolate ligand in THF. nih.gov Similarly, magnesium aryloxide complexes have been prepared by reacting methylenebisphenols with di-n-butylmagnesium (MgⁿBu₂). acs.orgresearchgate.netacs.org
The resulting coordination complexes have been characterized by various analytical techniques, including X-ray crystallography, which has confirmed the bridging nature of the biphenolate ligands. researchgate.net The specific metal, its oxidation state, and the ancillary ligands present all contribute to the final structure of the complex. researchgate.netrsc.org
| Ligand Analog | Metal Precursor(s) | Resulting Complex Structure | Reference |
|---|---|---|---|
| 4,4′-methylenebis(2,6-di-tert-butylphenol) (H₂-4DBP) | Ti(OBuᵗ)₄, Zr(OBuᵗ)₄, Hf(OBuᵗ)₄ | [(OR)₃M]₂(μ-4DBP) | tandfonline.com |
| 4,4′-methylenebis(2,6-di-tert-butylphenol) (H₂-4DBP) | ZnEt₂, AlMe₃, AlEt₃ | [(py)(R)₂M]₂(μ-4DBP) | tandfonline.com |
| 6,6′-methylenebis(2,4-di-tert-butylphenol) (MBBP-H₂) | NdCl₃, LiCH₂SiMe₃ | [(MBBP)₂Nd(μ₃-Cl)Li(THF)₂Li(THF)] | researchgate.net |
| Tris(3,5-di-tert-butyl-2-hydroxyphenyl)methane (LH₃) | NdCl₃, GdCl₃, LuCl₃ with LNa₃ | [Ln₂(L)₂(THF)n] (n=2-4) | nih.gov |
Exploration of Oligomerization and Polymerization Reactions Involving 2,2'-Methylenebis(6-tert-butylphenol) Frameworks
Coordination complexes derived from 2,2'-Methylenebis(6-tert-butylphenol) and its analogs have demonstrated significant catalytic activity in various polymerization reactions. rsc.org These complexes are particularly effective as initiators for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone and lactides, to produce biodegradable polyesters like poly(ε-caprolactone) (PCL) and poly(lactide) (PLA). acs.orgresearchgate.netacs.org
The catalytic efficiency of these systems is influenced by the nature of the metal center and the ligand framework. For instance, novel magnesium aryloxide complexes synthesized from the reaction of 2,2'-methylenebis(4-chloro-6-isopropyl-3-methylphenol) or 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (B1294883) with MgⁿBu₂ have been shown to be highly efficient catalysts for the ROP of ε-caprolactone and l-lactide. acs.orgresearchgate.netacs.org These polymerizations proceed in a controlled manner, yielding polymers with narrow polydispersity indexes (PDIs) over a wide range of monomer-to-initiator ratios. acs.orgresearchgate.netacs.org
The mechanism of polymerization often involves the insertion of the monomer into the metal-alkoxide bond of the catalyst. acs.org The versatility of these catalysts has also been demonstrated in the synthesis of block copolymers, such as poly(ε-caprolactone)-b-poly(l-lactide). acs.org
Furthermore, lanthanide complexes supported by carbon-bridged biphenolate ligands have been investigated as catalysts for the polymerization of other monomers. For example, neodymium complexes have shown catalytic activity for the polymerization of L-lactide. researchgate.net Additionally, certain lanthanide complexes, when combined with aluminum alkyls, act as efficient homogeneous catalysts for the cis-1,4 polymerization of isoprene. nih.gov
| Catalyst/Complex | Monomer | Polymerization Type | Key Findings | Reference |
|---|---|---|---|---|
| [(MCIMP)₂Mg₂(THF)]₂ | ε-Caprolactone (ε-CL) | Ring-Opening Polymerization (ROP) | Efficiently catalyzes ROP, producing PCL with very narrow PDI. | acs.orgacs.org |
| [(EDBP)Mg(S)]₂ (S = Et₂O or THF) | l-Lactide (l-LA) | Ring-Opening Polymerization (ROP) | Produces PLA in a controlled fashion with narrow PDI. | acs.orgacs.org |
| Samarium complexes with 2,2'-methylene-bis(6-tert-butyl-4-methyl-phenoxo) | l-Lactide | Ring-Opening Polymerization (ROP) | Active catalyst for l-lactide polymerization. | researchgate.net |
| Dinuclear lanthanide complexes with carbon bridged triphenolate ligands | Isoprene | cis-1,4 Polymerization | Generates efficient homogeneous catalysts in combination with aluminum alkyls. | nih.gov |
Mechanistic Investigations of 2,2 Methylenebis 6 Tert Butylphenol Functionality
Radical Scavenging Mechanisms of Phenolic Antioxidants
Phenolic antioxidants are a cornerstone of stabilization technology, primarily functioning as radical scavengers to interrupt the auto-oxidation cycle. Their mechanism of action is predominantly centered on the hydrogen-donating capability of the phenolic hydroxyl group.
The principal mechanism by which 2,2'-Methylenebis(6-tert-butylphenol) and other phenolic antioxidants inhibit oxidation is through the Hydrogen Atom Transfer (HAT) pathway. nih.gov This process involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to a reactive free radical (R•), such as a peroxyl radical (ROO•), which is a key propagating species in the auto-oxidation chain reaction of organic materials. nih.gov The HAT reaction effectively neutralizes the reactive radical, forming a more stable hydroperoxide (ROOH) and a phenoxy radical (ArO•), thereby terminating the degradation cycle.
The structure of 2,2'-Methylenebis(6-tert-butylphenol) is particularly well-suited for this function. It possesses two phenolic hydroxyl groups, providing two sites for radical scavenging. The methylene (B1212753) bridge connecting the two phenol (B47542) rings contributes to a molecular geometry that can reduce steric hindrance around the hydroxyl groups, enhancing their accessibility to radicals. nih.gov This structural feature, combined with the presence of two reactive sites, results in a strong kinetic hydrogen-donating ability. nih.gov For a closely related compound, 6,6′-methylenebis(2-(tert-butyl)-4-methylphenol), the kinetic barrier to hydrogen donation (ΔG≠XH/X) has been determined to be as low as 6.34 kcal mol−1, indicating a very facile hydrogen atom transfer process. nih.gov
Upon donating a hydrogen atom, 2,2'-Methylenebis(6-tert-butylphenol) is converted into a phenoxy radical. The effectiveness of a phenolic antioxidant is not only determined by its ability to donate a hydrogen atom but also by the stability of the resulting phenoxy radical. A stable phenoxy radical is less likely to initiate new oxidation chains, thus ensuring the termination of the degradation process.
The stability of the phenoxy radical derived from 2,2'-Methylenebis(6-tert-butylphenol) is significantly enhanced by two key structural features:
Steric Hindrance: The bulky tert-butyl groups at the ortho positions to the hydroxyl group sterically shield the radical center on the oxygen atom. This physical barrier hinders the approach of other molecules, preventing the phenoxy radical from participating in further reactions that could propagate the oxidation chain.
Quantum mechanical simulations, particularly using Density Functional Theory (DFT), have become invaluable tools for predicting the antioxidant activity of phenolic compounds. pan.olsztyn.plresearchgate.net A key parameter calculated through these methods is the O-H Bond Dissociation Enthalpy (BDE). The BDE represents the energy required to homolytically break the O-H bond, and a lower BDE generally correlates with a higher hydrogen-donating ability and thus greater antioxidant efficacy. nih.gov
DFT calculations, especially with the B3LYP functional, have been shown to provide reliable predictions of absolute BDEs for phenolic compounds, with deviations from experimental values typically within a few kcal/mol. pan.olsztyn.pl These computational studies have confirmed that electron-donating groups on the phenol ring, such as the alkyl groups present in 2,2'-Methylenebis(6-tert-butylphenol), tend to lower the O-H BDE, thereby enhancing antioxidant activity. Conversely, electron-withdrawing groups increase the BDE. pan.olsztyn.pl
Polymer Stabilization Mechanisms of 2,2'-Methylenebis(6-tert-butylphenol) Analogs
The utility of 2,2'-Methylenebis(6-tert-butylphenol) extends significantly to the protection of polymeric materials from degradation, a process that can be initiated by heat, light, and mechanical stress.
During the processing and end-use of polymers, exposure to elevated temperatures can initiate thermal and thermo-oxidative degradation. This leads to the formation of free radicals that can cause chain scission, cross-linking, and the formation of chromophoric groups, ultimately resulting in the loss of mechanical properties and discoloration of the polymer. vinatiorganics.com
2,2'-Methylenebis(6-tert-butylphenol) acts as a primary antioxidant in polymer matrices by interrupting the radical chain reactions that drive this degradation. vinatiorganics.com Its effectiveness has been demonstrated in various polymers. For instance, in polyethylene (B3416737) glycol (PEG), the addition of this antioxidant can suppress thermal degradation, which proceeds via random chain scission. korea.ac.kr It has also been shown to be an effective stabilizer in poly(1-trimethylsilyl-1-propyne), where it helps to prevent thermally initiated oxidative degradation. The data in the table below, compiled from various studies, illustrates the stabilizing effect of 2,2'-Methylenebis(6-tert-butylphenol) and its analogs in different polymer systems.
| Polymer | Stabilizer | Test Condition | Observed Effect | Reference |
|---|---|---|---|---|
| Polyethylene Glycol (PEG) | 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (B1676452) | Aging at 80°C in air | Suppression of thermal degradation | korea.ac.kr |
| Poly(1-trimethylsilyl-1-propyne) (PTMSP) | Vulkanox BKF (2,2'-methylene-bis(4-methyl-6-tert-buthylphenol)) | Thermal annealing | Prevention of thermally initiated oxidative degradation | nih.gov |
| Isoprene Rubber | 4,4'-Bis(2,6-di-tert-butylphenol) | Accelerated aging | High antioxidant performance | researchgate.net |
| Polypropylene | 4,4'-Bis(2,6-di-tert-butylphenol) | Accelerated aging | High antioxidant performance | researchgate.net |
To achieve comprehensive protection of polymers against various degradation pathways, 2,2'-Methylenebis(6-tert-butylphenol) is often used in combination with other types of stabilizers, known as co-stabilizers. This can lead to a synergistic effect, where the combined stabilizing action is greater than the sum of the effects of the individual components.
Common co-stabilizers used with phenolic antioxidants include:
Phosphites and Phosphonites: These compounds act as secondary antioxidants. While the primary phenolic antioxidant scavenges peroxy radicals, phosphites function by decomposing hydroperoxides (ROOH) into non-radical, stable products. Hydroperoxides are a key intermediate in the oxidation process, and their decomposition prevents them from breaking down into more reactive radicals that would otherwise accelerate degradation. This dual-action approach of radical scavenging and hydroperoxide decomposition provides a highly effective stabilization system, particularly during high-temperature processing of polymers like polypropylene. plaschina.com.cn
Thioesters: Similar to phosphites, thioesters are also secondary antioxidants that function as hydroperoxide decomposers. reagens-group.com They are known to exhibit a strong synergistic effect when combined with phenolic antioxidants in polymers such as acrylonitrile-butadiene-styrene (ABS). researchgate.net The thioester reduces hydroperoxides, while the phenolic antioxidant terminates the radical chain, leading to enhanced long-term thermal stability.
The synergistic mechanism relies on the complementary functions of the primary and secondary antioxidants. The phenolic antioxidant intercepts the chain-carrying radicals, and the co-stabilizer removes the problematic hydroperoxide byproducts, thus preventing the regeneration of radicals and providing a more robust and durable stabilization of the polymer system.
Degradation and Transformation Mechanisms of 2,2'-Methylenebis(6-tert-butylphenol)
Characterization of Free-Radical Quenching Processes during Degradation
Detailed characterization of the free-radical quenching processes specifically involving 2,2'-Methylenebis(6-tert-butylphenol) during its degradation is not documented in the reviewed literature. As a hindered phenolic antioxidant, it is anticipated that 2,2'-Methylenebis(6-tert-butylphenol) would function as a free-radical scavenger. The mechanism would likely involve the donation of a hydrogen atom from its hydroxyl groups to reactive radicals, thereby neutralizing them and forming a stable phenoxyl radical. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique used to study such radical species and elucidate the quenching mechanisms. However, specific EPR studies or other mechanistic investigations on the free-radical quenching behavior of this particular compound during degradation processes like ozonation were not found.
Advanced Analytical Methodologies for the Characterization and Quantification of 2,2 Methylenebis 6 Tert Butylphenol
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods are fundamental for isolating 2,2'-Methylenebis(6-tert-butylphenol) from intricate sample matrices and accurately determining its concentration. The choice of technique is often dictated by the sample complexity, required sensitivity, and desired analysis speed.
High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantitation
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely adopted and reliable method for the quantification of 2,2'-Methylenebis(6-tert-butylphenol). This technique leverages the compound's chromophoric nature, specifically the phenolic groups, which absorb UV light at characteristic wavelengths. The intensity of the UV absorption is directly proportional to the concentration of the compound in the sample, allowing for accurate quantitation.
The separation is typically achieved using a reverse-phase mechanism, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com UV detection is commonly performed at wavelengths between 275 and 282 nm, corresponding to the absorbance maxima for phenolic compounds. researchgate.netresearchgate.net The method's robustness and precision make it suitable for quality control in industrial products. researchgate.net
Table 1: Typical HPLC-UV Parameters for Phenolic Antioxidant Analysis
| Parameter | Typical Setting | Rationale |
| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides effective separation of nonpolar compounds like 2,2'-Methylenebis(6-tert-butylphenol) from more polar matrix components. researchgate.net |
| Mobile Phase | Isocratic or Gradient elution with Methanol/Water or Acetonitrile/Water mixtures | Allows for the optimization of resolution and analysis time. Modifiers like perchloric acid may be used to improve peak shape. sielc.comresearchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. researchgate.net |
| Detection Wavelength | 275-282 nm | Corresponds to the UV absorbance maximum for phenolic compounds, ensuring high sensitivity. researchgate.netresearchgate.netnist.gov |
| Column Temperature | 30 °C | Maintained to ensure reproducible retention times and peak shapes. researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering much faster analysis times without compromising separation efficiency. This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For compounds like 2,2'-Methylenebis(6-tert-butylphenol), UPLC can drastically reduce run times, making it ideal for high-throughput screening.
Studies on similar bisphenol compounds have demonstrated that UPLC can achieve baseline separation of multiple analytes in under 10 minutes. waters.com This rapid analysis is particularly advantageous when screening a large number of samples or when monitoring dynamic processes. The principles of separation are similar to HPLC, typically employing reverse-phase columns, but the increased speed and resolution are key benefits. sielc.com The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) further enhances sensitivity and selectivity, allowing for the accurate quantification of trace levels of bisphenols in complex biological matrices like human urine. dphen1.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation and Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the definitive identification of 2,2'-Methylenebis(6-tert-butylphenol) and the characterization of its degradation products. In GC-MS, the compound is first vaporized and separated based on its boiling point and interaction with a capillary column. Subsequently, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for unambiguous identification by comparison to spectral libraries. nist.govmassbank.eu
This technique is particularly valuable for studying the transformation of 2,2'-Methylenebis(6-tert-butylphenol) in environmental or industrial processes. For instance, GC-MS has been successfully used to elucidate the degradation mechanism of the closely related antioxidant 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452) during catalytic ozonation. nih.gov The analysis identified several smaller, more oxidized molecules, providing critical insight into the breakdown pathway. nih.gov While direct GC-MS analysis is feasible, derivatization may sometimes be employed to improve the volatility and thermal stability of the analyte.
Table 2: Identified Oxidation Products of a Structurally Similar Phenolic Antioxidant via GC-MS
| Identified Compound | Chemical Formula |
| 3,5-bis(1,1-dimethylethyl)phenol | C₁₄H₂₂O |
| 2-propenoic acid, 1,1-dimethylethyl ester | C₇H₁₂O₂ |
| butanoic acid, 2-methyl-, methyl ester | C₆H₁₂O₂ |
| propanoic acid, 2,2-dimethyl- | C₅H₁₀O₂ |
| 2-hydroxyhexanoic acid | C₆H₁₂O₃ |
| Source: Data from a study on the degradation of 2,2'-methylenebis(4-methyl-6-tert-butylphenol). nih.gov |
Spectroscopic Approaches for Structural Elucidation and Reaction Monitoring
Spectroscopic techniques provide invaluable information about the molecular structure of 2,2'-Methylenebis(6-tert-butylphenol) and are instrumental in monitoring its chemical transformations in real-time.
Fourier Transform Infrared (FTIR) Spectroscopy for Tracking Phenolic O-H Depletion
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify functional groups within a molecule. For 2,2'-Methylenebis(6-tert-butylphenol), the hydroxyl (O-H) group of the phenol (B47542) moieties is of particular interest. This group produces a characteristic broad absorption band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹. scielo.br
During antioxidant activity or degradation, the phenolic O-H group is consumed. This chemical change can be monitored by observing the decrease in the intensity of the O-H stretching band in the FTIR spectrum. cbmconnect.com This makes FTIR an effective tool for tracking the depletion of the antioxidant in a given system, such as a lubricant oil, over time. cbmconnect.com The technique provides a molecular "fingerprint" of the sample, and changes in this fingerprint can indicate the progress of oxidation or other reactions involving the phenolic antioxidant. cbmconnect.comlbl.gov
Table 3: Key FTIR Vibrational Bands for Monitoring 2,2'-Methylenebis(6-tert-butylphenol)
| Wavenumber (cm⁻¹) | Vibrational Mode | Significance in Reaction Monitoring |
| ~3200-3600 | O-H Stretch (Phenolic) | The intensity of this broad band decreases as the antioxidant is consumed and the phenolic proton is abstracted. scielo.br |
| ~2850-3000 | C-H Stretch (Alkyl) | Can serve as an internal standard as the alkyl groups are less reactive than the phenolic O-H. |
| ~1600 & ~1500 | C=C Stretch (Aromatic Ring) | These bands are characteristic of the aromatic rings and can be used to normalize the spectra. researchgate.net |
| ~1200 | C-O Stretch (Phenolic) | Changes in this region may also indicate transformations of the phenolic group. |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specialized spectroscopic technique that is uniquely capable of detecting species with unpaired electrons, such as free radicals. When phenolic antioxidants like 2,2'-Methylenebis(6-tert-butylphenol) perform their function of scavenging harmful radicals, they are themselves converted into phenoxyl radical intermediates. These intermediates are transient but play a central role in the antioxidant mechanism.
EPR spectroscopy can directly detect and characterize these phenoxyl radicals. nih.govresearchgate.net The resulting EPR spectrum provides information about the structure and electronic environment of the radical. This technique has been instrumental in confirming that reactions involving this class of compounds proceed via radical pathways. For example, EPR studies have demonstrated the generation of hydroxyl radicals during the catalytic ozonation of a similar antioxidant, confirming the role of these reactive species in its degradation. nih.gov By detecting these short-lived intermediates, EPR provides crucial mechanistic insights that are unattainable with other analytical methods.
Advanced Hyphenated Techniques for Comprehensive Characterization
The precise characterization and quantification of 2,2'-Methylenebis(6-tert-butylphenol) in various matrices demand analytical methodologies that offer high sensitivity, selectivity, and structural elucidation capabilities. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose. researchgate.netlongdom.org These integrated systems, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide a powerful approach for unambiguous identification and measurement of the target analyte, even in complex sample compositions. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of ionized molecules and their fragments. ijpsjournal.com
Detailed research findings indicate the successful application of GC-MS for the analysis of synthetic phenolic antioxidants, including related structures to 2,2'-Methylenebis(6-tert-butylphenol). For instance, a GC-MS method was developed for the simultaneous analysis of several phenolic antioxidants in human serum. diva-portal.org In this study, the presence of a related compound, 2,2'-Methylenebis(4-methyl-6-tert-butylphenol), was confirmed, highlighting the technique's capability to detect this class of compounds in biological matrices. diva-portal.org However, the study also noted analytical challenges, as the compound was detected in high concentrations but could not be accurately quantified due to issues with method linearity. diva-portal.org
Furthermore, GC-MS analysis has been instrumental in identifying the degradation products of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) in environmental samples like landfill leachate, demonstrating its utility in understanding the environmental fate of these compounds. nih.gov The mass spectra generated by GC-MS serve as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries. nist.gov
The table below outlines typical instrumental parameters for the analysis of a closely related phenolic antioxidant using a high-resolution GC-MS system, illustrating the technical specifics of such a method.
Table 1: Example of GC-MS/MS Parameters for Analysis of a Related Phenolic Compound Data based on analysis of 2,2'-Methylenebis(6-tert-butyl-4-methylphenol)
| Parameter | Setting |
|---|---|
| Instrument | Gas Chromatograph coupled to Quadrupole Time-of-Flight Mass Spectrometer (GC-QTOF) |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |
| Column | Rxi-5Sil MS (30m x 0.25mm i.d., 0.25µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Temperature Program | Initial 55°C (hold 3 min), ramp 15°C/min to 180°C, ramp 6.5°C/min to 280°C (hold 5 min), ramp 10°C/min to 300°C (hold 5.28 min) |
| Collision Energy | 50 eV |
| Mass Resolution | 35000 |
| Reference | massbank.eu |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are less volatile, thermally labile, or require higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. dphen1.com LC separates compounds in a liquid mobile phase, making it suitable for a broader range of molecules than GC. The coupling with mass spectrometry, especially using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), allows for the analysis of intact molecules. nih.gov
Tandem mass spectrometry (MS/MS) significantly enhances selectivity and reduces background noise by isolating a specific precursor ion and then fragmenting it to produce characteristic product ions. dphen1.com This process, known as multiple reaction monitoring (MRM), enables extremely low detection limits, often in the nanogram-per-liter (ng/L) range, which is crucial for environmental and biological monitoring. dphen1.comresearchgate.net
While specific, published LC-MS/MS methods for 2,2'-Methylenebis(6-tert-butylphenol) are not widely detailed in available literature, methods for other phenolic antioxidants and bisphenols are well-established and serve as a strong foundation. researchgate.netvnu.edu.vn These methods typically utilize reverse-phase chromatography and can be adapted for the target compound.
The following table presents a representative LC-MS/MS method, based on established protocols for similar phenolic compounds, that could be applied for the quantification of 2,2'-Methylenebis(6-tert-butylphenol).
Table 2: Representative LC-MS/MS Parameters for Phenolic Antioxidant Analysis
| Parameter | Setting |
|---|---|
| Instrument | High-Performance Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (HPLC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Column | C8 or C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution using Acetonitrile and Water (often with 0.1% formic acid) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linearity Range | Typically 10–5,000 ng/mL |
| Accuracy & Precision | Generally within 85-115% and <15% RSD, respectively |
| Reference | researchgate.net |
Environmental Behavior and Transformation Dynamics of 2,2 Methylenebis 6 Tert Butylphenol
Photodegradation Kinetics and Pathways
Photodegradation, the breakdown of chemical compounds by light, is a critical process that determines the environmental persistence of many organic molecules. For sterically hindered phenols such as 2,2'-Methylenebis(6-tert-butylphenol), photochemical reactions can lead to their transformation into various byproducts.
The photooxidation of phenols in the environment can be significantly influenced by reactive oxygen species, particularly singlet oxygen (¹O₂). Singlet oxygen is a highly reactive, electronically excited state of molecular oxygen that can be generated through photosensitization processes. While direct studies on 2,2'-Methylenebis(6-tert-butylphenol) are limited, the general mechanism for phenols involves the reaction of ¹O₂ with the phenolate (B1203915) form of the compound, which is more susceptible to oxidation. researchgate.net
The reaction of singlet oxygen with phenolic compounds can proceed through several pathways, including electron transfer and cycloaddition reactions. For electron-rich phenols, an electron transfer from the phenol (B47542) to singlet oxygen can occur, leading to the formation of a phenoxyl radical and a superoxide (B77818) radical anion. researchgate.net These highly reactive radicals can then initiate a cascade of further reactions, leading to the degradation of the parent molecule. Another potential pathway is the [4+2] cycloaddition of singlet oxygen to the aromatic ring, forming an unstable endoperoxide that can subsequently decompose into various oxidation products. researchgate.net The presence of bulky tert-butyl groups on the phenolic rings of 2,2'-Methylenebis(6-tert-butylphenol) likely influences the specific reaction pathways and the stability of the resulting intermediates. vinatiorganics.com
The rate of photodegradation of phenolic compounds can be significantly enhanced by the presence of sensitizers. Sensitizers are substances that absorb light energy and transfer it to other molecules, such as oxygen, to generate reactive species like singlet oxygen. researchgate.net Natural sensitizers found in surface waters include dissolved organic matter (DOM), such as humic and fulvic acids. These substances can absorb sunlight and promote the formation of singlet oxygen and other reactive species, thereby accelerating the photooxidation of phenols.
In laboratory studies, various dyes and inorganic compounds have been shown to act as efficient sensitizers for the photodegradation of phenolic pollutants. For example, tris(2,2'-bipyridine)ruthenium(II) has been used to sensitize the photooxidation of phenol by singlet oxygen. researchgate.net Similarly, semiconductor photocatalysts like titanium dioxide (TiO₂) and zinc oxide (ZnO) can generate highly reactive hydroxyl radicals upon UV irradiation, which are potent oxidizing agents for a wide range of organic compounds, including phenols. mdpi.commdpi.com The efficacy of these sensitizers depends on factors such as the wavelength of light, the concentration of the sensitizer (B1316253) and the substrate, and the pH of the medium.
Studies on the photodegradation of structurally similar compounds, such as 4-tert-butylphenol (B1678320), provide insights into the potential behavior of 2,2'-Methylenebis(6-tert-butylphenol) under controlled conditions. For instance, the photocatalytic degradation of 4-tert-butylphenol has been investigated using various catalysts, including silver carbonate (Ag₂CO₃) and titanium dioxide (TiO₂) composites under simulated solar light. mdpi.commdpi.com
In these experiments, the degradation rate is influenced by several factors:
Catalyst Dosage: Increasing the catalyst concentration generally enhances the degradation rate up to an optimal point, beyond which light scattering effects can become limiting. mdpi.com
Initial Pollutant Concentration: The degradation efficiency can be dependent on the initial concentration of the phenolic compound. mdpi.com
pH: The pH of the solution can affect the surface charge of the catalyst and the speciation of the phenolic compound, thereby influencing the adsorption and reaction rates.
Water Matrix: The presence of inorganic ions (e.g., carbonates, chlorides, nitrates) and natural organic matter can either inhibit or promote the photodegradation process by scavenging reactive species or acting as sensitizers. mdpi.commdpi.com
The kinetics of photodegradation often follow pseudo-first-order models, and the process leads to the mineralization of the organic compound into carbon dioxide and water, along with the formation of various intermediate products.
Biotransformation and Biodegradation Studies
Biotransformation and biodegradation are key processes that determine the ultimate fate of organic compounds in the environment. These processes are mediated by microorganisms that can utilize the compounds as a source of carbon and energy.
The "ready biodegradability" of a chemical is a measure of its potential for rapid and complete biodegradation in the environment. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guideline 301, are used to assess this property. oecd.orgfao.orgoecd.org These tests typically involve exposing the test substance to a mixed population of microorganisms from sources like sewage treatment plant effluent and measuring the extent of its degradation over a 28-day period. oecd.orgfao.org Common parameters measured include dissolved organic carbon (DOC) removal, carbon dioxide (CO₂) evolution, or oxygen consumption. fao.org
The biotransformation of phenolic compounds can proceed through various metabolic pathways, often initiated by hydroxylation and ring cleavage reactions. mdpi.comnih.gov For bisphenolic compounds like BPA, biodegradation pathways have been studied more extensively. The initial steps often involve the cleavage of the bond connecting the two phenolic rings. nih.gov
A study on the catalytic ozonation of the closely related compound 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452) identified several oxidation products, which, although not from a biological process, can provide clues to potential breakdown intermediates. These included smaller phenolic compounds and various aliphatic acids. nih.gov The identified products from that study were:
3,5-bis(1,1-dimethylethyl)phenol
4-(1,5-dihydroxy-2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-one
ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
5-tert-butyl-6-3,5-diene-2-one
2-hydroxyhexanoic acid
2-propenoic acid 1,1-dimethylethyl ester
butanoic acid, 2-methyl-, methyl ester
propanoic acid, 2,2-dimethyl- nih.gov
The biotransformation of phenolic antioxidants is a complex process involving multiple enzymatic reactions. dntb.gov.uamdpi.comnih.gov The specific metabolites formed from 2,2'-Methylenebis(6-tert-butylphenol) in different environmental matrices would depend on the active microbial populations and the prevailing redox conditions. Further research is needed to isolate and identify the specific microorganisms and enzymatic pathways responsible for the degradation of this compound and to fully characterize its biotransformation products in soil and aqueous environments.
Environmental Distribution and Fate Modeling
The environmental behavior of 2,2'-Methylenebis(6-tert-butylphenol) is elucidated through predictive modeling, which helps in understanding its distribution across various environmental compartments and its persistence in the atmosphere. These models are essential tools for environmental risk assessment, providing insights into where the chemical is likely to accumulate and how long it might remain in the environment.
Theoretical Distribution Predictions Across Environmental Compartments (e.g., Fugacity Modeling)
Fugacity-based environmental models are instrumental in predicting the partitioning of a chemical in a standardized environment. These models use the principle of fugacity, or the "escaping tendency," of a chemical to determine its distribution among compartments such as air, water, soil, and sediment at a steady state. For complex organic molecules like 2,2'-Methylenebis(6-tert-butylphenol), a Level III fugacity model is often employed. This model is non-equilibrium, meaning it accounts for continuous discharge and both degradation and advection loss processes, providing a more realistic depiction of a chemical's environmental fate.
The modeling indicates that if released into water, the majority of the substance (74.3%) is expected to partition to the sediment. canada.ca Conversely, if the primary release is to either soil or air, the model predicts that over 90% of the compound will reside in the soil compartment. canada.ca This strong affinity for soil and sediment is consistent with the properties of many phenolic compounds.
The predicted distribution across environmental compartments based on the Level III fugacity model for the analogue compound 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) is detailed in the table below.
Predicted Environmental Distribution of a 2,2'-Methylenebis(6-tert-butylphenol) Analogue
| Release Compartment | Predicted Predominant Compartment | Percentage in Predominant Compartment |
| Water | Sediment | 74.3% |
| Soil | Soil | >90% |
| Air | Soil | >90% |
Atmospheric Half-Life Estimation for Environmental Fate Prediction
For the analogue compound 2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (MBMBP), predictive modeling indicates that it is not persistent in the air. canada.ca The compound is expected to be rapidly removed from the troposphere, with an estimated atmospheric half-life of less than 7 hours. canada.ca This estimation was derived using the EPI Suite™, a widely used set of physical/chemical property and environmental fate estimation programs. canada.ca Specifically, the AOPWIN™ (Atmospheric Oxidation Program for Windows) module within EPI Suite™ calculates the gas-phase reaction rate between a chemical and OH radicals, which is then used to estimate the atmospheric half-life. episuite.devepa.gov
A short atmospheric half-life suggests that the degradation of 2,2'-Methylenebis(6-tert-butylphenol) in the gas phase is a significant removal pathway, limiting its accumulation and transport in the atmosphere.
The table below summarizes the key findings regarding the atmospheric fate prediction for the analogue compound.
Atmospheric Half-Life Estimation for a 2,2'-Methylenebis(6-tert-butylphenol) Analogue
| Parameter | Finding | Source of Prediction |
| Atmospheric Persistence | Not persistent | EPIsuite 2001 canada.ca |
| Atmospheric Half-Life | < 7 hours | EPIsuite 2001 canada.ca |
Theoretical and Computational Chemistry Approaches to 2,2 Methylenebis 6 Tert Butylphenol
Density Functional Theory (DFT) Applications in Investigating Reaction Mechanisms and Electronic Structures
Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. chemrxiv.org It is particularly useful for investigating the mechanisms of chemical reactions, predicting molecular geometries, and calculating spectroscopic properties. nih.gov For a phenolic antioxidant like 2,2'-Methylenebis(6-tert-butylphenol), DFT is instrumental in understanding how it neutralizes free radicals, a key aspect of its function.
DFT calculations can be used to model the hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, which are the primary pathways for radical scavenging by phenolic antioxidants. By calculating the bond dissociation enthalpy (BDE) of the O-H bond, researchers can predict the antioxidant activity. A lower BDE indicates that the hydrogen atom is more easily donated to a radical species, signifying higher antioxidant potential. Studies on structurally similar phenols, such as 2,6-di-tert-butylphenol, have utilized DFT methods like M06-2X and B3LYP to investigate reaction thermodynamics and kinetics. nih.govresearchgate.net These calculations can determine the energy barriers for reactions, identify stable intermediates, and predict the most likely reaction pathways. researchgate.net
The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be determined. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. DFT calculations provide detailed maps of electron density and molecular electrostatic potential, highlighting the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. nih.gov For 2,2'-Methylenebis(6-tert-butylphenol), these maps would show high electron density around the hydroxyl groups, confirming their role as the active sites for antioxidant activity.
Table 1: Representative DFT-Calculated Parameters for a Phenolic Antioxidant Note: This table contains representative data that would be expected from a DFT analysis of 2,2'-Methylenebis(6-tert-butylphenol), based on studies of similar compounds.
| Parameter | Calculated Value | Significance |
| O-H Bond Dissociation Enthalpy (BDE) | ~80-85 kcal/mol | Indicates the ease of hydrogen atom donation to scavenge free radicals. |
| HOMO Energy | -5.5 eV | Relates to the molecule's capacity to donate an electron. |
| LUMO Energy | 1.2 eV | Relates to the molecule's capacity to accept an electron. |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability and reactivity. |
| O-H Bond Length | 0.97 Å | Optimized geometric parameter of the active functional group. |
| C-O-H Bond Angle | 109.5° | Optimized geometric parameter influencing reactivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Reactivity and Stability
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov These models are built by calculating molecular descriptors that quantify various aspects of a molecule's structure and then using regression methods to find a mathematical relationship between these descriptors and an observed activity.
For 2,2'-Methylenebis(6-tert-butylphenol), QSAR can be employed to predict its antioxidant potency, stability, and potential toxicity. The "activity" in this context could be its ability to scavenge specific radicals, measured experimentally. The "structure" is represented by a set of calculated molecular descriptors. A QSAR analysis was performed on the closely related compound 2,2'-methylenebis(4-methyl-6-tert-butylphenol) (B1676452) to assess the toxicity of its degradation products. nih.gov
The development of a QSAR model for the reactivity of phenolic antioxidants would involve several steps:
Data Set Compilation: A series of phenolic compounds with known antioxidant activities would be selected, including 2,2'-Methylenebis(6-tert-butylphenol).
Descriptor Calculation: A wide range of molecular descriptors (electronic, steric, topological, etc.) would be calculated for each molecule in the series.
Model Building: Statistical techniques, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the activity. nih.gov
Validation: The model's predictive power is rigorously tested to ensure its reliability.
Such models can help in understanding which structural features—such as the presence of bulky tert-butyl groups or the nature of the bridge connecting the phenol (B47542) rings—are most important for the compound's function. nih.gov This knowledge can guide the design of new antioxidants with enhanced stability or reactivity.
Table 2: Typical Molecular Descriptors Used in QSAR Models for Phenolic Antioxidants Note: This interactive table lists descriptors relevant for building a QSAR model for 2,2'-Methylenebis(6-tert-butylphenol).
| Descriptor Class | Descriptor Example | Information Encoded |
| Electronic | O-H Bond Dissociation Enthalpy (BDE) | Ease of H-atom donation |
| Ionization Potential (IP) | Ease of electron donation (SET mechanism) | |
| Dipole Moment | Polarity and charge distribution | |
| Steric | Molecular Volume | Overall size of the molecule |
| Surface Area | Accessibility of active sites | |
| Sterimol Parameters | Describe the size and shape of substituents | |
| Topological | Wiener Index | Molecular branching |
| Connectivity Indices | Adjacency of atoms in the molecular graph | |
| Thermodynamic | LogP (Octanol-Water Partition Coeff.) | Lipophilicity and solubility |
Molecular Dynamics Simulations for Understanding Interactions with Polymer Matrices and Solvents
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions.
Given that 2,2'-Methylenebis(6-tert-butylphenol) is widely used as an antioxidant to prevent the degradation of polymers like rubbers and plastics, MD simulations are an ideal tool to understand its behavior within a polymer matrix. ontosight.airesearchgate.net Researchers can build a simulation box containing polymer chains and molecules of the antioxidant. The simulation would reveal:
Distribution and Diffusion: How the antioxidant molecules are distributed throughout the polymer and their mobility. This is crucial for its ability to reach and neutralize radicals that may form anywhere in the material.
Interaction Energies: The strength of interactions (e.g., van der Waals forces, hydrogen bonding) between the antioxidant and the polymer chains. Strong interactions might localize the antioxidant, while weaker interactions could allow for greater mobility.
Conformational Flexibility: How the conformation of 2,2'-Methylenebis(6-tert-butylphenol) changes within the polymer environment. The flexibility of the methylene (B1212753) bridge allows the two phenolic rings to adopt various orientations, which could influence their accessibility to radicals.
Solvent Effects: How different solvents or processing aids affect the interaction between the antioxidant and the polymer.
This information is vital for optimizing the formulation of stabilized polymer materials, ensuring that the antioxidant is effective throughout the material's lifespan.
Table 3: Potential Insights from Molecular Dynamics Simulations Note: This table illustrates the type of data that could be generated from an MD simulation of 2,2'-Methylenebis(6-tert-butylphenol) in a polyisoprene matrix.
| Simulation Output | Example Finding | Implication for Performance |
| Radial Distribution Function | Peak at 4-5 Å between antioxidant's OH group and polymer backbone | Indicates preferential location and potential for interaction at specific sites. |
| Mean Squared Displacement | Diffusion coefficient of 10⁻⁸ cm²/s | Quantifies the mobility of the antioxidant within the polymer matrix. |
| Interaction Energy | -15 kcal/mol (Antioxidant-Polymer) | Measures the affinity of the antioxidant for the polymer, affecting its dispersion. |
| Dihedral Angle Distribution | Bimodal distribution for the C-C-C-C backbone of the methylene bridge | Reveals the preferred conformations of the antioxidant within the polymer. |
Computational Prediction of Molecular Descriptors Relevant to Reactivity and Environmental Fate
Beyond their use in QSAR models, molecular descriptors provide a fundamental quantitative description of a molecule's physicochemical properties. These descriptors can be calculated using various computational software and are essential for predicting a compound's reactivity and its potential behavior and impact in the environment. Machine learning models based on such descriptors are increasingly used to predict toxicological factors. biorxiv.org
For 2,2'-Methylenebis(6-tert-butylphenol), key descriptors can be computationally predicted to estimate its characteristics:
Reactivity Descriptors: As discussed, BDE and ionization potential are critical for predicting antioxidant activity. Fukui functions, derived from DFT, can pinpoint the specific atomic sites most susceptible to radical attack.
Environmental Fate Descriptors:
Log Kow (Octanol-Water Partition Coefficient): This descriptor predicts a chemical's tendency to partition into soil/sediment versus water. A high Log Kow suggests it may be persistent in the environment and bioaccumulate.
Water Solubility: This determines how the compound might be transported in aqueous systems.
Vapor Pressure: This relates to the compound's tendency to volatilize into the atmosphere.
Biotransformation Half-life: Predictive models can estimate how quickly the compound might be degraded by microorganisms in the environment.
These computational predictions are valuable for regulatory assessments and for understanding the life cycle of the chemical, from its industrial application to its ultimate environmental fate.
Table 4: Computationally Predicted Molecular Descriptors for 2,2'-Methylenebis(6-tert-butylphenol) Note: The values in this interactive table are representative estimates based on the structure of the compound.
| Descriptor | Predicted Value | Relevance |
| Molecular Weight | 340.5 g/mol | Basic constitutional descriptor. |
| Log Kow | > 6.0 | High potential for bioaccumulation and adsorption to soil/sediment. |
| Water Solubility | < 1 mg/L | Low mobility in aqueous environments. |
| Polar Surface Area (PSA) | 40.46 Ų | Influences membrane permeability and transport properties. |
| Number of H-Bond Donors | 2 | Relates to potential intermolecular interactions. |
| Number of Rotatable Bonds | 5 | Indicator of molecular flexibility. |
Q & A
Basic: What are the established methods for synthesizing and characterizing 2,2'-Methylenebis(6-tert-butylphenol)?
Answer:
Synthesis typically involves the condensation of 6-tert-butyl-4-methylphenol with formaldehyde under controlled acidic or basic conditions. Characterization requires multiple analytical techniques:
- Purity assessment : High-performance liquid chromatography (HPLC) is standard, with >95% purity commonly reported for research-grade material .
- Structural verification : Nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy confirm the methylene bridge and tert-butyl groups .
- Thermal properties : Melting point determination (123–133°C) and thermogravimetric analysis (TGA) assess stability under heat .
Basic: How should this compound be stored and handled to ensure stability in experimental settings?
Answer:
- Storage : Store in airtight containers under argon at room temperature (RT) to prevent oxidation. Prolonged exposure to light or humidity degrades phenolic groups .
- Solution preparation : For in vitro studies, dissolve in DMSO (≤10 mM stock) due to low aqueous solubility. For in vivo work, use vehicle formulations combining DMSO, Tween 80, and saline to enhance bioavailability .
Advanced: What mechanistic role does intramolecular hydrogen bonding play in its antioxidant activity?
Answer:
EPR and FT-IR studies reveal that the ortho-substituted phenolic groups form intramolecular hydrogen bonds between the hydroxyl (O-H) and adjacent oxygen radicals. This stabilizes the aroxyl radical, lowering the O-H bond dissociation enthalpy (BDE) to ~81 kcal/mol, enhancing radical scavenging efficiency. In contrast, para-substituted analogs lack this stabilization, reducing antioxidant efficacy by up to 64-fold .
Advanced: How can researchers resolve contradictions in reported thermal stability values across studies?
Answer:
Discrepancies arise from experimental variables:
- Methodology : TGA vs. differential scanning calorimetry (DSC) may yield differing degradation onset temperatures.
- Sample purity : Impurities (e.g., residual solvents) lower observed stability. Studies using >99% purity material report consistent thermal stability up to 200°C .
- Matrix effects : Stability in polymer blends (e.g., rubber) differs from pure form due to interactions with host materials .
Advanced: What experimental design considerations are critical for studying its synergism with anticancer drugs like belotecan?
Answer:
- Dosage optimization : Use doses below the no-observed-adverse-effect level (NOAEL) of 12.7 mg/kg. In xenograft models, 3.4 mg/kg combined with belotecan showed enhanced antitumor efficacy without toxicity .
- Autophagy induction : Monitor autophagic markers (LC3-II, p62) via Western blot to validate mechanism-driven synergism .
- Control groups : Include antioxidants with known mechanisms (e.g., N-acetylcysteine) to distinguish compound-specific effects .
Advanced: How can multiscale molecular modeling improve understanding of its antioxidant behavior in polymers?
Answer:
- Quantum mechanics (QM) : Calculate Gibbs free energy (ΔG) of O-H bond dissociation to predict radical scavenging efficiency. QM simulations show ΔG for 2,2'-Methylenebis(6-tert-butylphenol) is lower than C-H bond dissociation in natural rubber, explaining preferential antioxidant action .
- Molecular dynamics (MD) : Simulate diffusion rates in polymer matrices to optimize concentration (0.5–2 wt% typical) .
Advanced: Why do oxidation inhibition studies using the Rancimat test require careful concentration gradients?
Answer:
The Rancimat test measures induction periods (IP) of lipid oxidation. For rapeseed oil methyl ester, 2,2'-Methylenebis(6-tert-butylphenol) increased IP from 3.7 h to 21.2 h, but nonlinear dose-response relationships necessitate testing 0.1–1.0 wt% ranges. Suboptimal concentrations may fail to saturate peroxyl radical scavenging sites, leading to underestimation of efficacy .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Work in a fume hood to minimize inhalation of particulates.
- Waste disposal : Collect organic waste in sealed containers for incineration, adhering to OSHA and GHS guidelines .
Advanced: How does steric hindrance from tert-butyl groups influence its antioxidant performance?
Answer:
The tert-butyl groups create steric shielding around the phenolic O-H, reducing premature oxidation. However, excessive crowding (e.g., in 4,6-di-tert-butyl analogs) limits access to peroxyl radicals. Ortho-substitution balances steric protection with radical accessibility, achieving optimal activity .
Advanced: What analytical challenges arise in quantifying degradation products during long-term stability studies?
Answer:
- Detection limits : Degradation products (e.g., quinone methides) may form at <1% levels, requiring ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) .
- Matrix interference : In polymer blends, extractable components complicate chromatographic separation. Use Soxhlet extraction with nonpolar solvents (e.g., hexane) to isolate the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
